
Carbamic acid, dodecyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dodecyl-, methyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, dodecyl-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or phosgene derivatives, although safer and more environmentally friendly methods are being developed. For example, the reaction of amines with organic carbonates such as dimethyl carbonate is a phosgene-free method that has gained attention for its sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dodecyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Nucleophilic Acyl Substitution: This reaction involves the replacement of the alkoxy group with another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Major Products Formed
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Nucleophilic Acyl Substitution: Forms various substituted esters.
Applications De Recherche Scientifique
Carbamic acid, dodecyl-, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of carbamic acid, dodecyl-, methyl ester involves its ability to undergo hydrolysis and other chemical reactions. In acidic hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water to form a tetrahedral intermediate . In basic hydrolysis, the base splits the ester linkage, resulting in the formation of a carboxylate salt and an alcohol .
Comparaison Avec Des Composés Similaires
Carbamic acid, dodecyl-, methyl ester can be compared with other carbamates such as methyl carbamate and ethyl carbamate . These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, methyl carbamate is used in the textile industry, while ethyl carbamate has historical significance but is now considered a suspected carcinogen .
Similar Compounds
This compound stands out due to its unique combination of chemical stability and versatility in various applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
66769-57-1 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
methyl N-dodecylcarbamate |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(16)17-2/h3-13H2,1-2H3,(H,15,16) |
Clé InChI |
GSJBUZRBVXHKIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


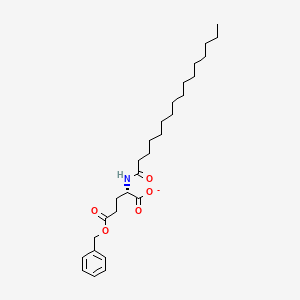
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
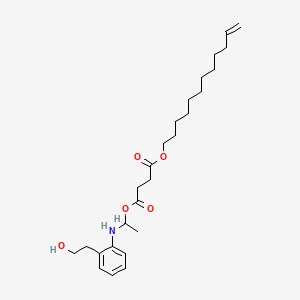
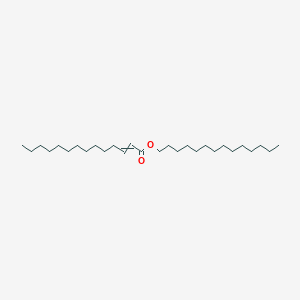
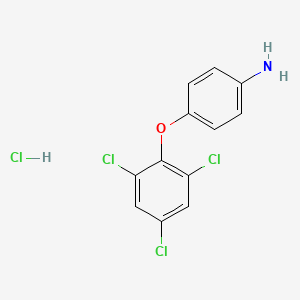
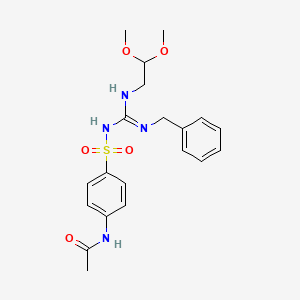
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
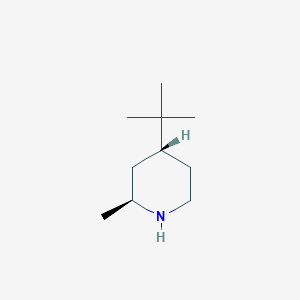
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
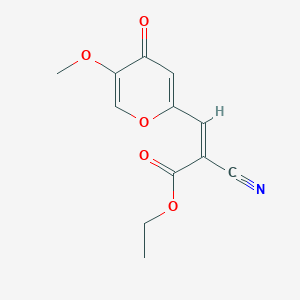
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

